molecular formula C13H11F3N2O2S B2556295 N-[(pyridin-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide CAS No. 321715-29-1

N-[(pyridin-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2556295
CAS No.: 321715-29-1
M. Wt: 316.3
InChI Key: WPDNZLDVHYUSFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(pyridin-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a pyridine ring attached to a benzene sulfonamide group, with a trifluoromethyl group enhancing its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(pyridin-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide typically involves a multi-step process. One common method includes the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with pyridin-3-ylmethanol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated purification systems can streamline the process, ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(pyridin-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

N-[(pyridin-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[(pyridin-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-3-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
  • N-(pyridin-4-yl)pyridin-4-amine

Uniqueness

Compared to similar compounds, N-[(pyridin-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide stands out due to its trifluoromethyl group, which imparts greater chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and durable compounds.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2S/c14-13(15,16)11-3-5-12(6-4-11)21(19,20)18-9-10-2-1-7-17-8-10/h1-8,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDNZLDVHYUSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.